6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
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Overview
Description
6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiadiazole moiety and the chromene core in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced by reacting the chromene derivative with thiosemicarbazide followed by cyclization under acidic conditions.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through nucleophilic substitution reactions using propylthiol and an appropriate leaving group.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromene and thiadiazole derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The thiadiazole moiety is known to exhibit antimicrobial and anti-inflammatory activities, while the chromene core may contribute to antioxidant and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-phenyl-5-[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,3-thiazole
- 6-chloro-2-oxo-N-(4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}butyl)-2,3-dihydro-1H-benzimidazole-1-carboxamide hydrochloride
- 6-oxo-4-propylsulfanyl-2-p-tolyl-2H-pyrimidin-5-yl-triphenyl-phosphonium iodide
Uniqueness
6-methyl-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is unique due to the combination of the chromene core and the thiadiazole moiety, which is not commonly found in other compounds
Properties
Molecular Formula |
C16H15N3O3S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-methyl-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(21)13-8-11(20)10-7-9(2)4-5-12(10)22-13/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,21) |
InChI Key |
SHYBJLSRDAVCJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
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